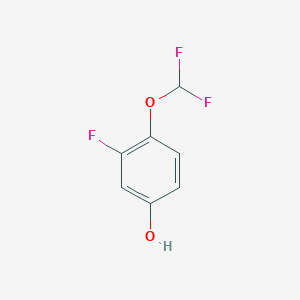
4-(Difluoromethoxy)-3-fluorophenol
Descripción general
Descripción
4-(Difluoromethoxy)benzaldehyde is a p-difluoromethoxy substituted benzaldehyde . It’s used for the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)benzaldehyde is C8H6F2O2 .
Chemical Reactions Analysis
Roflumilast was synthesized via O-alkylation, oxidation, chlorination of the carboxylic acid, and N-acylation reaction . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Difluoromethoxy)benzaldehyde include a molecular weight of 172.13 and a density of 1.302 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Synthesis and Radiochemistry
4-(Difluoromethoxy)-3-fluorophenol is involved in the synthesis of complex molecules, particularly in radiochemistry. For instance, bis(4-benzyloxyphenyl)iodonium salts have been used as effective precursors for the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound for constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety (Helfer et al., 2013). Additionally, the radiosynthesis of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide in no-carrier-added form demonstrates the compound's utility in synthesizing radiopharmaceuticals (Ross et al., 2011).
Chemical and Physical Properties
The study of fluorophenols, including this compound, contributes to our understanding of chemical and physical properties like hydrogen bonding. For example, the hydrogen bond enthalpies of interactions involving fluorophenols provide insights into hydrogen bond acceptor strength, as demonstrated in research examining syn-2,4-difluoroadamantane with 4-fluorophenol (Adcock et al., 2005).
Environmental and Biochemical Applications
Research on fluorophenols extends to environmental and biochemical contexts. The degradation of monofluorophenols by microorganisms like Pseudonocardia benzenivorans highlights the metabolism of such compounds in an environmental setting (Kim et al., 2010). Moreover, studies on horseradish peroxidase-catalyzed reactions involving fluorophenols have advanced our understanding of enzyme kinetics and mechanisms, which has implications for biotechnological applications (Pirzad et al., 1994; Pirzad et al., 1989).
Analytical Chemistry and Sensor Technology
Fluorophenols play a role in analytical chemistry and sensor technology. Their properties enable them to be used in assays and sensors, such as those employing a fluoride ion-selective electrode for peroxidase and peroxidase-coupler reactions (Siddiqi, 1982).
Safety and Hazards
4-(Difluoromethoxy)phenyl isocyanate is considered hazardous. It causes skin and eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled .
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
Dgm, a similar compound, has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-fluorophenol may also interact with its targets to inhibit protein expression and induce changes in cellular behavior.
Biochemical Pathways
The related compound dgm affects the tgf-β1/smad pathway . In this pathway, TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Pharmacokinetics
The pharmacokinetics of a structurally similar compound, roflumilast, have been studied . Roflumilast and its primary N-oxide metabolite are targeted Phosphodiesterase 4 (PDE4) inhibitors with similar in vivo potency . The study found that mild and moderate liver cirrhosis resulted in distinct alterations of exposure to roflumilast but only in modest alterations of exposure to roflumlast N-oxide .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound may have similar effects.
Action Environment
A study on the synthesis of difluoromethoxylated nitrogen-containing heterocycles from α-(difluoromethoxy)ketones found that the reaction outcomes are restricted by the reaction environment . This suggests that environmental factors may also influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
4-(Difluoromethoxy)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the epithelial-mesenchymal transformation in lung epithelial cells, which is a critical process in the development of pulmonary fibrosis . This inhibition is achieved through the downregulation of specific proteins and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key mechanisms involves the inhibition of the Smad2/3 phosphorylation pathway, which plays a crucial role in the epithelial-mesenchymal transformation process . This binding interaction prevents the formation of the Smad2/3-Smad4 complex, thereby inhibiting the downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of specific signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates the target pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its efficacy, as it needs to reach the target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules to exert its effects .
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXQIJIJIWLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





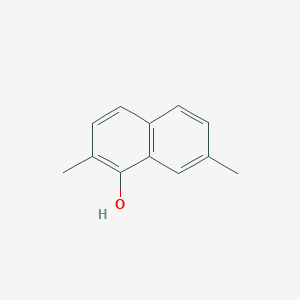
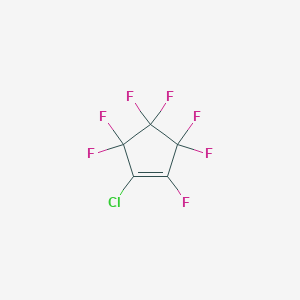
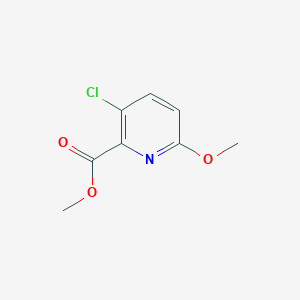
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)
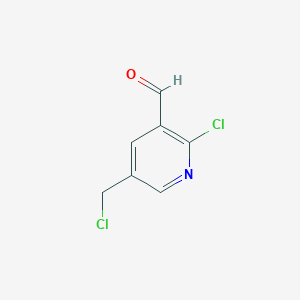

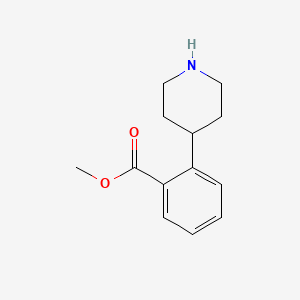
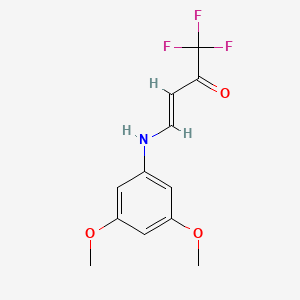

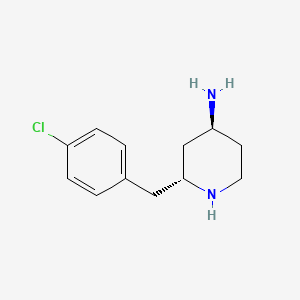
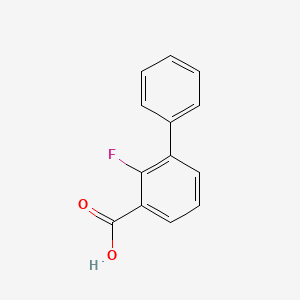
![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)